molecular formula C22H22ClNO5 B11225316 Dimethyl 5-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11225316
M. Wt: 415.9 g/mol
InChI Key: QHIJWKHYWSCXSN-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group and a cyclopentaneamido group attached to a benzene ring with two carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, including the formation of the chlorophenyl and cyclopentaneamido groups, followed by their attachment to the benzene ring. Common synthetic routes may involve:

    Friedel-Crafts Acylation: This reaction can be used to introduce the chlorophenyl group onto the benzene ring.

    Amidation: The cyclopentaneamido group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Esterification: The carboxylate groups are often introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzene ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL 5-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL 5-[1-(4-FLUOROPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE
  • 1,3-DIMETHYL 5-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE
  • 1,3-DIMETHYL 5-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE

Uniqueness

1,3-DIMETHYL 5-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents

Properties

Molecular Formula

C22H22ClNO5

Molecular Weight

415.9 g/mol

IUPAC Name

dimethyl 5-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C22H22ClNO5/c1-28-19(25)14-11-15(20(26)29-2)13-18(12-14)24-21(27)22(9-3-4-10-22)16-5-7-17(23)8-6-16/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,27)

InChI Key

QHIJWKHYWSCXSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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